3-[[(4-Isopropylphenyl)sulfonyl](methyl)amino]thiophene-2-carboxylic acid
Description
This compound is a thiophene-2-carboxylic acid derivative featuring a sulfonamide group at the 3-position of the thiophene ring. The sulfonamide is substituted with a methyl group and a 4-isopropylphenyl group, distinguishing it from simpler analogs. Such structural features influence its physicochemical properties, such as lipophilicity, acidity, and steric bulk, which are critical for biological interactions and pharmacokinetics.
Properties
IUPAC Name |
3-[methyl-(4-propan-2-ylphenyl)sulfonylamino]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-10(2)11-4-6-12(7-5-11)22(19,20)16(3)13-8-9-21-14(13)15(17)18/h4-10H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIRBQRMGQBACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the sulfonylation of a thiophene derivative followed by the introduction of the isopropylphenyl group and the carboxylic acid functionality. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in areas such as anti-inflammatory and anticancer therapies.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key differences between the target compound and its analogs:
| Compound Name | Substituent on Sulfonamide | Thiophene Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| 3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid | 4-Isopropylphenyl, methyl | 2-carboxylic acid | C₁₆H₁₉NO₄S₂ | ~369.5 (estimated) | Sulfonamide, carboxylic acid |
| 3-{[(4-Chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylic acid | 4-Chlorophenyl, H | 2-carboxylic acid | C₁₁H₈ClNO₄S₂ | 317.758 | Sulfonamide (NH), carboxylic acid |
| 3-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid | 4-Chlorophenyl, H | 2-carboxylic acid | C₁₁H₈ClNO₄S₂ | 317.758 | Sulfonamide (NH), carboxylic acid |
| 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylic acid | Isopropyl, H (at position 4) | 3-amino, 2-carboxylic acid | C₉H₁₃NO₄S₂ | ~287.3 (estimated) | Sulfonyl, amino, carboxylic acid |
| Methyl 3-amino-4-methylthiophene-2-carboxylate | N/A | 3-amino, 4-methyl, methyl ester | C₈H₁₁NO₂S | 185.24 (ester form) | Amino, methyl ester |
Key Observations :
The methyl group on the sulfonamide nitrogen in the target compound eliminates hydrogen-bond donor capacity, unlike the NH group in , which may reduce interactions with polar enzyme active sites.
Positional Isomerism :
- The compound in places the isopropylsulfonyl group at the 4-position of the thiophene ring, unlike the target compound’s 3-position substitution. This alters electronic distribution and steric accessibility for target binding.
Functional Group Modifications :
Physicochemical Properties
- Acidity :
- Molecular Weight and Lipophilicity :
- The target compound’s higher molecular weight (~369.5 vs. 317.8 in ) and bulky isopropyl group suggest increased logP, favoring hydrophobic interactions but possibly limiting solubility.
Biological Activity
3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H19NO4S2
- Molecular Weight : 353.5 g/mol
- CAS Number : 1325304-90-2
The compound features a thiophene ring substituted with a carboxylic acid group and a sulfonylamino group, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The sulfonylamino group can form hydrogen bonds with biological macromolecules, influencing enzyme activity.
- π-π Interactions : The thiophene ring can engage in π-π stacking interactions, enhancing binding affinity to target proteins.
Antimicrobial Activity
Research indicates that thiophene derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that similar thiophene carboxylic acids significantly inhibited the growth of various bacterial strains, suggesting a potential application in treating infections .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation. In vivo studies using carrageenan-induced paw edema models reported significant anti-inflammatory effects, with the compound demonstrating a reduction in pro-inflammatory cytokines .
Table 1: Summary of Anti-inflammatory Activity
| Compound | Activity (AA %) | Cytokine Inhibition |
|---|---|---|
| 3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid | 53.41% | Significant |
| Reference Compound (Diclofenac) | 60.00% | Moderate |
Case Studies
- HCV Polymerase Inhibition : A study highlighted the efficacy of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase. The structure-activity relationship (SAR) indicated that modifications on the thiophene ring enhanced antiviral activity .
- Toxicity Assessment : Toxicity predictions for synthesized compounds indicated that they belong to lower toxicity classes (III-VI), suggesting favorable safety profiles for further development .
Pharmacological Applications
The compound's potential applications span several therapeutic areas:
- Antimicrobial Agents : Ongoing research aims to exploit its antimicrobial properties for developing new antibiotics.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for treating chronic inflammatory diseases.
Q & A
Q. What are the standard synthetic routes for preparing 3-[(4-Isopropylphenyl)sulfonylamino]thiophene-2-carboxylic acid?
Methodological Answer: Synthesis typically involves sulfonylation of methylaminothiophene intermediates. A two-step approach is common: (1) Reacting 3-amino-thiophene-2-carboxylic acid derivatives with 4-isopropylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP catalysis) to form the sulfonamide linkage. (2) Hydrolysis of ester intermediates (if present) to yield the carboxylic acid. Reaction optimization, such as temperature control (e.g., 0–5°C for sulfonylation) and solvent selection (e.g., DCM or THF), improves yields. Purity is confirmed via HPLC (>98%) and structural validation by -NMR (e.g., sulfonyl proton signals at δ 3.1–3.3 ppm) .
Q. How is the compound characterized to confirm its structural integrity?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : - and -NMR to verify sulfonamide (-SO-N-CH) and thiophene ring protons (e.g., downfield shifts for carboxylic acid protons at δ 12–13 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M-H] for CHNOS).
- HPLC : Purity assessment using reverse-phase C18 columns (e.g., 90:10 water:acetonitrile gradient).
- Melting Point : Consistency with literature values (if available) .
Q. What safety precautions are necessary when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : In airtight containers under inert gas (N) at 2–8°C to prevent degradation.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS for acute toxicity data (e.g., skin/eye irritation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve sulfonylation efficiency?
Methodological Answer:
- Catalyst Screening : Test DMAP, pyridine, or triethylamine to enhance nucleophilic substitution.
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. THF) for solubility and reaction rate.
- Temperature Gradients : Monitor yield vs. temperature (e.g., 0°C vs. room temperature) to minimize side reactions.
- Stoichiometry : Adjust molar ratios of sulfonyl chloride to amine (1.2:1 recommended) .
Q. What computational strategies predict the compound’s bioactivity against serine proteases?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to active sites (e.g., thrombin or trypsin). Focus on hydrogen bonding with catalytic serine residues and hydrophobic interactions with the 4-isopropylphenyl group.
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å).
- Free Energy Calculations : MM/GBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests strong inhibition). Validate predictions with in vitro enzymatic assays (e.g., chromogenic substrates) .
Q. How does structural modification of the sulfonyl group affect pharmacokinetic properties?
Methodological Answer:
- SAR Studies : Synthesize analogs with varied substituents (e.g., 4-ethylphenyl or 4-fluorophenyl).
- LogP Analysis : Measure partition coefficients (e.g., shake-flask method) to correlate hydrophobicity with membrane permeability.
- Metabolic Stability : Incubate analogs with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS.
- CYP Inhibition : Screen against cytochrome P450 isoforms (3A4, 2D6) to assess drug-drug interaction risks .
Q. What analytical methods resolve contradictions in reported spectral data for this compound?
Methodological Answer:
- Cross-Validation : Compare -NMR data across multiple solvents (DMSO-d, CDCl) to identify solvent-induced shifts.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., thiophene ring protons).
- Isotopic Labeling : Use -labeled analogs to clarify sulfonamide nitrogen environments.
- Crystallography : Obtain single-crystal X-ray structures for definitive conformation analysis .
Q. How can in vitro assays evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) and quantify degradation via HPLC at 24/48/72 hours.
- Plasma Stability : Mix with human plasma (37°C), precipitate proteins with acetonitrile, and analyze supernatant.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products .
Q. What strategies mitigate aggregation issues in aqueous solutions during bioactivity studies?
Methodological Answer:
- Co-Solvents : Use DMSO (<1% v/v) or cyclodextrins to enhance solubility.
- Dynamic Light Scattering (DLS) : Detect aggregates (size >100 nm) and optimize surfactant concentrations (e.g., Tween-80).
- Critical Aggregation Concentration (CAC) : Determine via pyrene fluorescence assays.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for improved dispersion .
Q. How do structural analogs of this compound compare in inhibiting bacterial β-lactamases?
Methodological Answer:
- Enzyme Assays : Measure IC values against purified β-lactamases (e.g., TEM-1, SHV-1) using nitrocefin hydrolysis.
- Time-Dependent Inhibition : Pre-incubate enzyme with compound and monitor residual activity.
- Crystallography : Co-crystallize analogs with β-lactamase to identify key binding motifs (e.g., sulfonyl-oxyanion hole interactions).
- Resistance Profiling : Test against clinical isolates expressing mutant β-lactamases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
